6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a t-butylsulfamoylphenyl group. This compound is often used as a building block in the synthesis of novel pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid typically involves multiple steps. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the t-butylsulfamoylphenyl group. The amino group is then added through a series of reactions involving nitration, reduction, and amination. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and t-butylsulfamoylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and building block for synthesizing novel pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in material science, such as the development of OLED intermediates and organosilicons.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid can be compared with other similar compounds, such as:
6-Amino-3-(4-tert-butylphenyl)picolinic acid: This compound has a similar structure but lacks the sulfamoyl group, which may affect its reactivity and applications.
Other picolinic acid derivatives: These compounds share the picolinic acid moiety but differ in their functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
6-amino-3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGHYGBOUNQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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